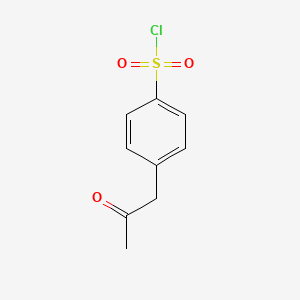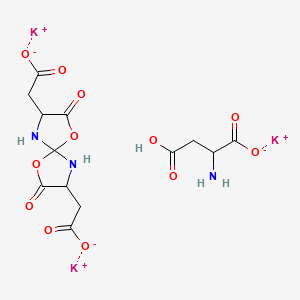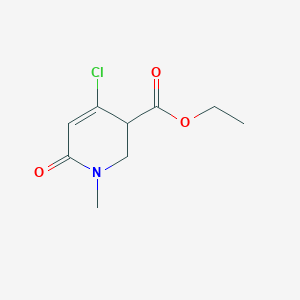![molecular formula C5H5ClN6 B15246813 (3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine CAS No. 33183-96-9](/img/structure/B15246813.png)
(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for about an hour. The product is then isolated by evaporating the solvent and recrystallizing the residue from benzene .
Industrial Production Methods
While specific industrial production methods for 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or hydrazines.
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like piperidine, N-methyl piperazine, and potassium hydroxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Various substituted triazolo[4,3-b]pyridazines depending on the nucleophile used.
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Applications De Recherche Scientifique
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing compounds with potential antibacterial and anti-inflammatory activities
Material Science: It is utilized in the development of high-energy materials due to its nitrogen-rich structure.
Biological Studies: The compound is studied for its interactions with various biological targets and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the triazolo[4,3-b]pyridazine core can interact with DNA, potentially leading to antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- Benzothieno[3,2-d][1,2,4]triazolo[4,3-b]pyridazine
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable scaffold in the design of new therapeutic agents.
Propriétés
Numéro CAS |
33183-96-9 |
|---|---|
Formule moléculaire |
C5H5ClN6 |
Poids moléculaire |
184.59 g/mol |
Nom IUPAC |
(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine |
InChI |
InChI=1S/C5H5ClN6/c6-5-10-9-4-2-1-3(8-7)11-12(4)5/h1-2H,7H2,(H,8,11) |
Clé InChI |
GXVLKHRMAJADBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=C(N2N=C1NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)

![2-(3,5-Dimethyl-1-tosyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15246743.png)

![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)


![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)


![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)


![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)
